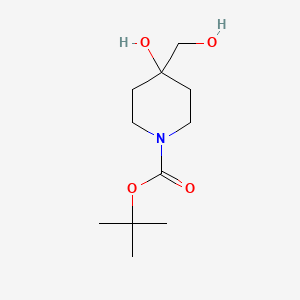

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO4 . It is known for its unique structure, which includes a piperidine ring substituted with hydroxyl and hydroxymethyl groups, and a tert-butyl ester group. This compound is often used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The hydroxymethyl group (-CHOH) participates in nucleophilic substitution reactions, often facilitated by strong bases. For example:

- Reaction with alkyl halides : Under basic conditions (e.g., NaH or KOtBu), the hydroxymethyl group undergoes deprotonation to form an alkoxide intermediate, which reacts with electrophiles like bromides or chlorides.

| Example Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Reaction with 5-chloro-2-hydroxybenzonitrile | DIAD, PPh, THF, 0–35°C, 12 hr | 74% | |

| Reaction with 2-bromo-4-chloro-5-nitropyridine | NaH, DMF, 20°C, overnight | 62% |

Ether Formation via Mitsunobu Reaction

The Mitsunobu reaction is employed to form ether linkages using the hydroxymethyl group. This reaction is critical for constructing PROTAC linkers and other bioactive molecules.

Mechanism :

- Activation of the alcohol via a phosphine-azodicarboxylate complex.

- Substitution with a phenol or heteroaromatic alcohol.

| Example Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Reaction with 2,6-dichloropyridin-3-ol | DIAD, PPh, THF, 0–25°C, 8 hr | 60% |

Ester Hydrolysis

The Boc (tert-butyloxycarbonyl) group is cleaved under acidic (e.g., HCl in dioxane) or basic conditions, yielding 4-hydroxy-4-(hydroxymethyl)piperidine. This reaction is pivotal in deprotection strategies during drug synthesis.

Conditions :

- Acidic hydrolysis : HCl (4M in dioxane), 25°C, 2 hr.

- Basic hydrolysis : NaOH (1M), THF/HO, reflux, 4 hr.

Oxidation and Reduction Reactions

- Oxidation : The hydroxymethyl group can be oxidized to a carboxylate using reagents like Jones reagent or KMnO.

- Reduction : While less common, the hydroxyl group may be reduced using LiAlH under controlled conditions.

Acylation and Carbamate Formation

The hydroxyl groups can undergo acylation with acid chlorides or anhydrides. For instance:

- Reaction with acetyl chloride in pyridine yields acetylated derivatives.

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl ester group may also play a role in modulating the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

- tert-Butyl 4-formylpiperidine-1-carboxylate

- 1-Boc-4-hydroxypiperidine

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research contexts .

Actividad Biológica

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (commonly referred to as M4) is a piperidine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in neuroprotection and anti-Alzheimer's disease activities. This article delves into the biological activities of M4, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

- Molecular Formula : C₁₁H₂₁NO₄

- Molecular Weight : 231.28 g/mol

- CAS Number : 389889-80-9

Research has identified several key mechanisms through which M4 exhibits its biological activity:

- Inhibition of Enzymes :

-

Protection Against Oxidative Stress :

- The compound has shown a protective effect against oxidative stress induced by amyloid-beta (Aβ) peptide in astrocytes, reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests a dual mechanism where M4 not only inhibits Aβ aggregation but also mitigates the inflammatory response associated with neurodegeneration.

- Cell Viability Enhancement :

In Vitro Studies

A series of in vitro experiments were conducted to assess the protective effects of M4 on neuronal cells:

In Vivo Studies

In vivo investigations using scopolamine-induced models showed that:

- M4 exhibited a moderate protective effect against cognitive decline but was less effective than established treatments like galantamine .

- The bioavailability of M4 in the brain was questioned due to its limited efficacy compared to other compounds in similar models .

Case Studies

Several case studies have highlighted the potential applications of M4:

-

Neurodegenerative Disease Models :

- In models simulating Alzheimer's disease, M4 demonstrated both neuroprotective properties and cognitive enhancement effects, supporting its investigation as a therapeutic agent for neurodegenerative disorders.

- Cancer Research :

Propiedades

IUPAC Name |

tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h13,15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZFMSPPZXDTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626711 | |

| Record name | tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389889-80-9 | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=389889-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.